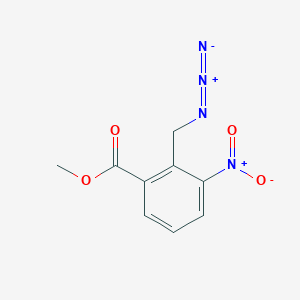

Methyl 2-(azidomethyl)-3-nitrobenzoate

描述

Methyl 2-(azidomethyl)-3-nitrobenzoate is a nitroaromatic compound featuring an azidomethyl (-CH₂N₃) substituent at the ortho position relative to a nitro (-NO₂) group on a benzoate ester framework. This compound is of significant interest in organic and medicinal chemistry due to its dual functional groups, which enable diverse reactivity, particularly in click chemistry and pharmaceutical synthesis.

Synthesis and Structural Features: The compound is synthesized via a multi-step process starting from phthalic anhydride. Nitration yields 3-nitrophthalic acid, which undergoes esterification with methanol to form methyl 2-carboxy-3-nitrobenzoate. Subsequent chlorination with thionyl chloride produces methyl 2-(chlorocarbonyl)-3-nitrobenzoate, which is treated with sodium azide to introduce the azide group . Computational studies (DFT/B3LYP/6-31G*) reveal its electronic properties, including HOMO (-6.82 eV) and LUMO (-2.15 eV) energies, a polar surface area (PSA) of 98.2 Ų, and a calculated logP of 1.45, indicating moderate lipophilicity .

Applications:

It serves as a key intermediate in synthesizing angiotensin II receptor antagonists like candesartan, highlighting its pharmaceutical relevance . The azide group also positions it as a candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .

属性

CAS 编号 |

825655-17-2 |

|---|---|

分子式 |

C9H8N4O4 |

分子量 |

236.18 g/mol |

IUPAC 名称 |

methyl 2-(azidomethyl)-3-nitrobenzoate |

InChI |

InChI=1S/C9H8N4O4/c1-17-9(14)6-3-2-4-8(13(15)16)7(6)5-11-12-10/h2-4H,5H2,1H3 |

InChI 键 |

IHSGFZWORSIPNV-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN=[N+]=[N-] |

产品来源 |

United States |

相似化合物的比较

Key Differences :

Reactivity in Click Chemistry :

- The nitro group in Methyl 2-(azidomethyl)-3-nitrobenzoate withdraws electron density, slightly reducing azide reactivity compared to Methyl 2-(azidomethyl)furan-3-carboxylate. The latter’s furan ring, being electron-rich, accelerates cycloaddition kinetics .

- Both azides participate in CuAAC, but the nitro-substituted benzoate is preferred in pharmaceutical synthesis due to its stability and compatibility with multi-step reactions .

Pharmaceutical Utility :

- Unlike Methyl 2-(azidomethyl)furan-3-carboxylate, the nitrobenzoate derivative is integral to candesartan synthesis. Its nitro group facilitates subsequent reduction to an amine, a critical step in forming the active pharmaceutical ingredient .

Directing Group Capability :

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide lacks an azide but features an N,O-bidentate directing group, enabling precise C–H activation in metal-catalyzed reactions. This contrasts with the nitrobenzoate’s role as a reactive intermediate .

Electronic and Physicochemical Properties

- HOMO-LUMO Gap : The nitrobenzoate derivative exhibits a larger HOMO-LUMO gap (4.67 eV) compared to furan-based analogues (~3.5–4.0 eV), suggesting greater kinetic stability .

- Polar Surface Area (PSA) : The nitrobenzoate’s PSA (98.2 Ų) exceeds that of the furan analogue (75–85 Ų), impacting membrane permeability and bioavailability .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。